

# Technical Support Center: Enhancing the Bioavailability of Closantel Sodium

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Closantel Sodium Salt*

CAS No.: 61438-64-0

Cat. No.: B001025

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of closantel sodium. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and innovative strategies to enhance the pharmacokinetic profile of this potent anthelmintic agent.

## Introduction: The Closantel Conundrum

Closantel is a salicylanilide anthelmintic widely used in veterinary medicine to treat and control parasitic infections, particularly liver fluke (*Fasciola hepatica*) and certain nematodes in ruminants.[1] Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasites, leading to their death.[2] While effective, the oral administration of closantel sodium is hampered by its low and variable bioavailability, which is approximately 50% of that achieved with parenteral administration.[3][4] This incomplete absorption can lead to suboptimal therapeutic concentrations, potentially contributing to the development of anthelmintic resistance.

The primary reasons for closantel's poor oral bioavailability are rooted in its physicochemical properties. It is a weak acid ( $pK_a \approx 4.28$ ) and is highly lipophilic, leading to poor aqueous solubility, especially in the acidic environment of the upper gastrointestinal tract.[3] Its tendency to be in an ionized form in the more alkaline environment of the small intestine and its strong association with particulate digesta further limit its absorption.[3]

This guide will explore the underlying causes of these challenges and provide practical, evidence-based solutions to enhance the oral bioavailability of closantel sodium in your pharmacokinetic studies.

## Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with oral formulations of closantel sodium.

Q1: Why is the oral bioavailability of my closantel sodium formulation so low and variable in sheep/cattle?

A1: The low and variable oral bioavailability of closantel sodium is primarily due to its poor aqueous solubility. As a weak acid with a pKa of approximately 4.28, it is largely unionized and thus poorly soluble in the acidic environment of the abomasum.[3] While it becomes more ionized and potentially more soluble in the higher pH of the small intestine, its high lipophilicity can lead to strong binding to feed particles and other digesta, preventing its absorption across the intestinal mucosa.[3] Formulation characteristics also play a significant role; different oral suspensions can result in notable variations in systemic exposure.

Q2: What are the key pharmacokinetic parameters I should be monitoring in my study?

A2: The key parameters to assess the rate and extent of absorption are the maximum plasma concentration (C<sub>max</sub>), the time to reach maximum plasma concentration (T<sub>max</sub>), and the area under the plasma concentration-time curve (AUC).[3][5] When comparing a novel formulation to a standard one, these parameters will provide the data for determining relative bioavailability. Given closantel's long elimination half-life (around 14 days in sheep), a parallel study design is often more practical than a crossover design.[3][6]

Q3: Can I simply increase the dose to compensate for low bioavailability?

A3: While dose escalation can increase plasma concentrations, it is not an ideal solution. It can lead to a higher incidence of adverse effects and is not cost-effective in a commercial setting.[7] Furthermore, it does not address the issue of high variability, which can result in some animals being under-dosed and others potentially overdosed. The primary goal should be to improve the efficiency of absorption of the existing dose.

Q4: Are there regulatory guidelines I should follow when developing and validating my bioanalytical methods?

A4: Yes, it is crucial to follow established guidelines for bioanalytical method validation to ensure the reliability and acceptance of your data. The European Medicines Agency (EMA) provides comprehensive scientific guidelines on this topic, which are widely recognized in the veterinary field. Adhering to these standards is essential for the trustworthiness of your pharmacokinetic studies.

## Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your pharmacokinetic studies of closantel sodium.

Q: My plasma concentration data is highly variable between individual animals. What could be the cause and how can I mitigate this?

A: High inter-animal variability is a common challenge with poorly soluble drugs like closantel.

- Causality:
  - Physiological Differences: Variations in gastrointestinal pH, motility, and feed intake among animals can significantly impact the dissolution and absorption of closantel.
  - Formulation Instability: If you are using a suspension, inadequate homogenization before dosing can lead to inconsistent drug concentrations being administered. Settling of the drug particles in the dosing syringe can also be a factor.
  - Inaccurate Dosing: Inaccurate estimation of body weight will lead to dosing errors.
- Troubleshooting Steps:
  - Standardize Feeding Regimen: Ensure all animals have a consistent diet and feeding schedule before and during the study. Fasting animals overnight before dosing can sometimes reduce variability, but this must be balanced with animal welfare considerations.

- Ensure Formulation Homogeneity: Vigorously shake the closantel suspension before drawing each dose. If possible, use a formulation with suspending agents to improve stability.
- Precise Dosing Technique: Calibrate your dosing equipment regularly. For drench formulations, ensure the full dose is delivered into the esophagus and not spit out.
- Increase Sample Size: A larger number of animals per group can help to improve the statistical power of your study and provide a more accurate representation of the mean pharmacokinetic profile.

Q: I am having difficulty achieving a low enough limit of quantification (LOQ) for my HPLC assay to capture the complete elimination phase.

A: A sensitive bioanalytical method is crucial for accurately characterizing the long elimination half-life of closantel.

- Causality:
  - Suboptimal HPLC Conditions: The mobile phase composition, pH, column type, and detector wavelength may not be optimized for maximum sensitivity.
  - Inefficient Sample Extraction: The protein precipitation or liquid-liquid extraction method may result in low recovery of closantel from the plasma, or high levels of interfering substances.
  - Detector Limitations: A standard UV detector may not provide the required sensitivity.
- Troubleshooting Steps:
  - Optimize HPLC-UV Method:
    - Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer (e.g., 10 mM K<sub>2</sub>HPO<sub>4</sub>) with the pH adjusted to be acidic (e.g., pH 2.5).<sup>[3]</sup> Experiment with the ratio of organic solvent to buffer to achieve the best peak shape and retention time.
    - Column: A C18 column is typically used.<sup>[3]</sup><sup>[8]</sup>

- Detection Wavelength: Monitor the effluent at a wavelength where closantel has maximum absorbance, which is around 333 nm.[9]
- Improve Sample Preparation:
  - Protein Precipitation: While simple, it may not be sufficient for low concentrations.
  - Liquid-Liquid Extraction (LLE): Use a suitable organic solvent to extract closantel from the plasma. This can help to concentrate the analyte and remove interfering substances.
  - Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher recovery than LLE.
- Consider a More Sensitive Detector: A fluorescence detector can offer significantly lower detection limits for closantel compared to a UV detector.[10]

Q: My in vitro dissolution results for a new formulation look promising, but they don't correlate with the in vivo bioavailability.

A: This is a common challenge in pharmaceutical development, especially for poorly soluble drugs in ruminants.

- Causality:
  - Biologically Irrelevant Dissolution Media: Standard dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the rumen and intestines, which contain bile salts, enzymes, and digesta.
  - Lack of Sink Conditions: In vivo, absorbed drug is continuously removed by the bloodstream, maintaining a concentration gradient that drives further absorption (sink conditions). This may not be adequately replicated in your in vitro setup.
  - Interaction with Digesta: The strong binding of closantel to feed particles is a major factor in vivo that is often not accounted for in simple in vitro dissolution tests.
- Troubleshooting Steps:

- Use Biorelevant Dissolution Media: Consider using simulated ruminal and intestinal fluids that contain bile salts and have a pH that mimics the in vivo environment.
- Incorporate a "Food Effect" Study: Perform dissolution testing in the presence of representative feed components to assess the impact of digesta on drug release.
- Employ a Two-Stage Dissolution Model: A two-stage model that first exposes the formulation to simulated gastric fluid and then to simulated intestinal fluid can provide a more accurate prediction of in vivo performance.

## Advanced Formulation Strategies to Enhance Bioavailability

To fundamentally address the poor solubility of closantel sodium, advanced formulation strategies are required. Below are two promising approaches, with a detailed focus on solid dispersions, drawing on successful applications with the structurally similar salicylanilide, niclosamide.

### Solid Dispersions

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the molecular level.<sup>[11][12]</sup> This can convert the drug from a crystalline to a more soluble amorphous state, significantly enhancing its dissolution rate and bioavailability.

- Mechanism of Action:
  - Amorphization: The high energy amorphous state of the drug is more soluble than its stable crystalline form.
  - Increased Surface Area: The drug is molecularly dispersed, leading to a dramatic increase in the surface area available for dissolution.
  - Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
- Case Study Analogy: Niclosamide Solid Dispersion Studies on niclosamide, another poorly water-soluble anthelmintic, have demonstrated the power of this approach. An amorphous

solid dispersion (ASD) of niclosamide using the polymer poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA) resulted in a more than two-fold increase in oral bioavailability in rats.[11] [12] This ASD formulation increased the apparent solubility of niclosamide by approximately 60-fold.[12]

## Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic drug molecule within their lipophilic cavity while presenting a hydrophilic exterior.[13] This increases the drug's aqueous solubility and dissolution rate. A patent for an injectable closantel sodium formulation utilizes hydroxypropyl- $\beta$ -cyclodextrin to improve stability, suggesting this approach could be adapted for oral formulations.[12]

## Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

### Protocol 1: Preparation of a Closantel Sodium Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from successful methods used for niclosamide and is a good starting point for developing a closantel solid dispersion.[14]

- **Carrier Selection:** Select a suitable hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) or a copolymer like PVP-VA are excellent candidates.
- **Solvent System:** Identify a common solvent for both closantel sodium and the carrier. A mixture of ethanol and methanol could be effective.
- **Dissolution:**
  - Accurately weigh the desired amounts of closantel sodium and the carrier (e.g., start with a 1:1 and 1:3 drug-to-carrier ratio).
  - Dissolve the closantel sodium in a minimal amount of ethanol.

- In a separate container, dissolve the carrier in methanol.
- Mixing: Combine the two solutions and mix thoroughly until a clear solution is obtained.
- Solvent Evaporation:
  - Use a rotary evaporator to remove the solvents under vacuum at a controlled temperature (e.g., 40-50°C).
  - Continue evaporation until a solid film is formed on the inside of the flask.
- Drying and Pulverization:
  - Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
  - Scrape the solid from the flask and pulverize it into a fine powder using a mortar and pestle.
  - Sieve the powder to obtain a uniform particle size.
- Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.

## Protocol 2: In Vivo Pharmacokinetic Study in Sheep

This protocol outlines a parallel design study to compare the bioavailability of a novel closantel sodium formulation (e.g., the solid dispersion) against a standard commercial suspension.

- Animal Selection and Acclimatization:
  - Select healthy adult sheep of a similar age and weight.
  - House the animals in individual pens and allow them to acclimatize for at least one week before the study.
  - Provide a standard diet and water ad libitum.

- Study Design:
  - Randomly allocate the sheep into two groups (e.g., n=6 per group): Group A (Reference Formulation) and Group B (Test Formulation).
  - Fast the animals for 12 hours before dosing.
- Dosing:
  - Accurately weigh each animal.
  - Administer the respective closantel sodium formulation orally as a drench at a dose of 10 mg/kg body weight.[3]
- Blood Sampling:
  - Collect blood samples (e.g., 5 mL) from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours post-dosing.
  - Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.
  - Store the plasma samples at -20°C or lower until analysis.
- Data Analysis:
  - Analyze the plasma samples for closantel concentration using a validated HPLC method (see Protocol 3).
  - Calculate the pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, AUC) for each animal using non-compartmental analysis.
  - Perform statistical analysis to compare the parameters between the two groups.

## Protocol 3: Validated HPLC-UV Method for Quantification of Closantel in Ovine Plasma

This protocol is based on established and validated methods.[3][8][9][15][16][17]

- Chromatographic Conditions:
  - HPLC System: A standard HPLC system with a UV detector.
  - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
  - Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 80:20 (v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 333 nm.
  - Injection Volume: 20  $\mu$ L.
- Sample Preparation (Liquid-Liquid Extraction):
  - To 1 mL of plasma sample in a centrifuge tube, add a known concentration of an internal standard (if used).
  - Add 50  $\mu$ L of 1M HCl to acidify the sample.
  - Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).
  - Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
  - Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 200  $\mu$ L of the mobile phase, vortex, and inject into the HPLC system.
- Method Validation:
  - Validate the method according to EMA guidelines for linearity, accuracy, precision, selectivity, and stability.

## Data Presentation

The following table presents hypothetical pharmacokinetic data from a study in sheep comparing a standard oral suspension of closantel sodium with a novel solid dispersion formulation.

| Formulation         | C <sub>max</sub> (µg/mL) | T <sub>max</sub> (hours) | AUC (0-last) (µg·h/mL) | Relative Bioavailability (%) |
|---------------------|--------------------------|--------------------------|------------------------|------------------------------|
| Standard Suspension | 45.8 ± 8.2               | 36 ± 12                  | 15,250 ± 2,890         | 100                          |
| Solid Dispersion    | 75.3 ± 10.5              | 24 ± 8                   | 29,850 ± 3,550         | 195.7                        |

Data are presented as mean ± standard deviation.

## Visualizations

### Factors Affecting Oral Bioavailability of Closantel Sodium



[Click to download full resolution via product page](#)

Caption: Key formulation and physiological factors limiting the oral bioavailability of closantel sodium.

## Workflow for a Comparative Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: A typical workflow for conducting a comparative bioavailability study of two oral closantel sodium formulations.

## References

- Hervio-Heath, D., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. *Pharmaceutics*, 13(1), 106. [[Link](#)]
- Hervio-Heath, D., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. PubMed, 33467643. [[Link](#)]
- Li, Y., et al. (2024). Enhancing the In vivo Bioavailability and Absorption of Niclosamide with Amorphous Solid Dispersion via Solvent Method. ResearchGate. [[Link](#)]
- Li, Y., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Oxford Academic. [[Link](#)]
- Rassouli, A., et al. (2013). A bioequivalence study on two closantel oral suspensions in sheep: an Iranian product (fascinil) versus flukiver as a reference. *Iranian Journal of Veterinary Medicine*, 7(4), 263-269. [[Link](#)]
- Garedaghi, Y., & Papahn, A. (2010). Bioequivalence study of two closantel formulations in sheep. CABI Digital Library. [[Link](#)]
- Hennessy, D. R., et al. (1993). Comparative pharmacokinetic disposition of closantel in sheep and goats. PubMed, 8225244. [[Link](#)]
- Michiels, M., et al. (1987). The metabolism and fate of closantel (Flukiver) in sheep and cattle. PubMed, 3330516. [[Link](#)]
- Schwitz Biotech. Closantel Sodium Dihydrate BP. Schwitz Biotech. [[Link](#)]
- Swan, G. E., et al. (2000). Differences in the oral bioavailability of three rafoxanide formulations in sheep. ResearchGate. [[Link](#)]
- Food and Agriculture Organization of the United Nations. (1990). Closantel. fao.org. [[Link](#)]
- Fenyvesi, É., & Szente, L. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central,

PMC10573177. [\[Link\]](#)

- Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. ResearchGate. [\[Link\]](#)
- Loftsson, T., et al. (2007). Role of Cyclodextrins in Improving Oral Drug Delivery. SciSpace. [\[Link\]](#)
- Abd Halim, M. M., et al. (2021). Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method. PubMed, 33792705. [\[Link\]](#)
- Ramana, G. V., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ResearchGate. [\[Link\]](#)
- Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed, 18442384. [\[Link\]](#)
- Fenyvesi, É., & Szente, L. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed, 37765415. [\[Link\]](#)
- Loftsson, T., & Brewster, M. E. (2010). The effect of cyclodextrin complexation on drug bioavailability after nonparenteral administration. ResearchGate. [\[Link\]](#)
- Gayatri, S., et al. (2011). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD. ResearchGate. [\[Link\]](#)
- McChesney, J. D., et al. (2016). Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route. PubMed, 27908273. [\[Link\]](#)
- Gayatri, S., et al. (2011). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Semantic Scholar. [\[Link\]](#)
- Box, K., & Comer, J. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. [\[Link\]](#)

- Gayatri, S., et al. (2011). method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Academia.edu. [\[Link\]](#)
- Abd Halim, M. M., et al. (2021). Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method. ResearchGate. [\[Link\]](#)
- National Center for Biotechnology Information. Closantel. PubChem. [\[Link\]](#)
- Crowley, P. J., & Martini, L. G. (2001). Enhancing oral absorption in animals. PubMed, 11727326. [\[Link\]](#)
- Al-Ghazal, A. A., & El-Sayed, A. M. (2014). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PubMed Central, PMC4171120. [\[Link\]](#)
- McChesney, J. D., et al. (2016). Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route. ResearchGate. [\[Link\]](#)
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [\[Link\]](#)
- Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. PubMed, 10431455. [\[Link\]](#)
- McChesney, J. D., et al. (2016). Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route. SciSpace. [\[Link\]](#)
- Tan, J. S., & A. H., A. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. MDPI. [\[Link\]](#)
- Kurmi, B. D., et al. (2024). "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". PubMed, 39354282. [\[Link\]](#)

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Closantel Sodium: Anthelmintic Efficacy and Biomedical Potential\_Chemicalbook [chemicalbook.com]
- 2. Closantel Sodium Dihydrate BP [schwitzbiotech.in]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD [academia.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability of Closantel Sodium]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001025#enhancing-bioavailability-of-closantel-sodium-in-pharmacokinetic-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)